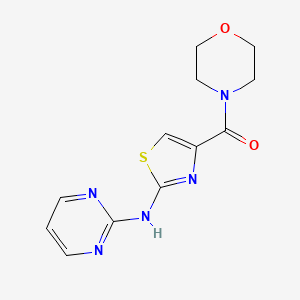

吗啉(2-(嘧啶-2-基氨基)噻唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yields the final derivatives .科学研究应用

帕金森病研究中的 PET 示踪剂

HG-10-102-01 化合物是吗啉(2-(嘧啶-2-基氨基)噻唑-4-基)甲酮的衍生物,被合成并评估为帕金森病中富亮氨酸重复激酶 2 (LRRK2) 的潜在 PET 显像剂。该合成涉及一个四步过程,实现了 45-55% 的放射化学产率,放射化学纯度为 >99% (Wang, Gao, Xu, & Zheng, 2017)。

抗增殖活性

制备并表征了一种含有吗啉(2-(嘧啶-2-基氨基)噻唑-4-基)甲酮的新型生物活性杂环,用于其抗增殖活性。该结构通过各种光谱方法得到证实,其分子稳定性归因于分子间和分子内的氢键 (Prasad 等人,2018)。

用于抑制 TNF-α 和一氧化氮的吗啉衍生物合成

开发了一种快速且绿色的吗啉衍生物合成方法,吗啉衍生物是抑制肿瘤坏死因子-α 和一氧化氮的重要中间体。该方法得到了总产率为 43% 的化合物 (Lei, Wang, Xiong, & Lan, 2017)。

抗结核和抗真菌活性

合成了吗啉衍生物并评估了它们的抗结核和抗真菌活性。这些化合物的结构通过红外、核磁共振和质谱得到证实,其中一些显示出有希望的抗结核和抗真菌特性 (Syed, Ramappa, & Alegaon, 2013)。

大麻素 CB1 受体相互作用

对 R(+)-[2,3-二氢-5-甲基-3-[(吗啉基)甲基]吡咯并[1,2,3-de]-1,4-苯并恶嗪基]-(1-萘基)甲酮甲磺酸盐 (WIN 55,212-2) 的研究表明它与人大麻素 CB1 受体相互作用,证明了它在特定系统中作为逆激动剂的潜力 (Landsman 等人,1997)。

在 PI3K-AKT-mTOR 通路抑制中的发现

与吗啉(2-(嘧啶-2-基氨基)噻唑-4-基)甲酮相关的化合物 4-(嘧啶-4-基)吗啉被发现是一种有效的非含氮吗啉异构体。它被用作 mTORC1 和 mTORC2 的有效选择性双重抑制剂,证明了它在 PI3K-AKT-mTOR 通路抑制中的重要性 (Hobbs 等人,2019)。

作用机制

Target of Action

The primary targets of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone are Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .

Mode of Action

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone interacts with its targets, COX-2 and 5-LOX, by inhibiting their activity . This results in a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the Arachidonic Acid (AA) cascade , a key biochemical pathway involved in inflammation . By inhibiting COX-2 and 5-LOX, the compound reduces the conversion of AA into inflammatory mediators, thereby mitigating the inflammatory response .

Result of Action

The inhibition of COX-2 and 5-LOX by Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone leads to a reduction in the production of inflammatory mediators . This results in an improved anti-inflammatory profile, making the compound a potential candidate for the development of anti-inflammatory drugs .

生化分析

Biochemical Properties

Based on its structural similarity to other thiazole and pyrimidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

morpholin-4-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c18-10(17-4-6-19-7-5-17)9-8-20-12(15-9)16-11-13-2-1-3-14-11/h1-3,8H,4-7H2,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMGQRIOBFURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC(=N2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)

![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)